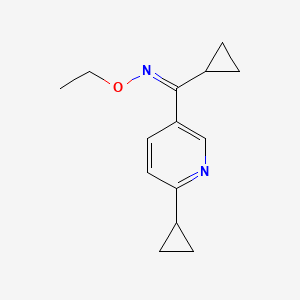

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime

Description

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime is a pyridine-based oxime derivative characterized by a cyclopropyl-substituted pyridine ring and an ethyl-oxime functional group. The compound’s core structure includes a pyridine ring with cyclopropyl substituents at positions 3 and 6, linked to a methanone group modified by an ethyl-oxime moiety. This configuration suggests relevance in medicinal chemistry or agrochemical research, where oximes are often explored for their bioactivity .

Properties

IUPAC Name |

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-ethoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-17-16-14(11-5-6-11)12-7-8-13(15-9-12)10-3-4-10/h7-11H,2-6H2,1H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTWJXADDMWGTC-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1CC1)C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime typically involves multiple steps, including the formation of the cyclopropyl and pyridinyl groups, followed by their combination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The oxime group and cyclopropane rings are susceptible to oxidation under specific conditions.

Mechanistic Insights :

-

Oxidation of the oxime group (C=N–O–) by KMnO₄ proceeds via electrophilic attack on the nitrogen, leading to cleavage and formation of carboxylic acids.

-

Ozonolysis targets cyclopropane rings due to their strain, yielding diketones or aldehydes depending on workup conditions .

Reduction Reactions

The oxime group and pyridine ring are primary reduction sites.

Mechanistic Insights :

-

LiAlH₄ reduces the oxime to a primary amine via a two-electron transfer mechanism.

-

Catalytic hydrogenation of the pyridine ring involves π-bond saturation, forming partially saturated heterocycles .

Nucleophilic Substitution

The O-ethyloxime group participates in nucleophilic displacement reactions.

Mechanistic Insights :

-

Grignard reagents attack the electrophilic carbon adjacent to the oxime nitrogen, forming C–C bonds.

-

Copper-mediated thiol substitution proceeds via a radical pathway, enhancing regioselectivity .

Cycloaddition and Ring-Opening Reactions

Cyclopropane rings undergo strain-driven reactions, while the oxime group facilitates [3+2] cycloadditions.

Mechanistic Insights :

-

Cyclopropane ring-opening via bromination follows a radical chain mechanism, yielding 1,3-dibromopropane analogs .

-

Gold(I)-catalyzed cycloadditions involve activation of the oxime’s C=N bond, enabling [3+2] coupling with nitrile oxides .

Metal-Mediated Reactions

Transition metals facilitate cross-coupling and arylation.

Mechanistic Insights :

-

Copper-mediated Ullmann-type coupling involves oxidative insertion into C–X bonds, forming C–N linkages .

-

Gold(I) activates alkynes for nucleophilic attack by the oxime oxygen, forming ethers via anti-addition .

Comparative Reactivity with Analogues

Key differences arise from substituent effects on the oxime and cyclopropane groups.

Scientific Research Applications

Chemistry

In the field of chemistry, cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime serves as:

- A building block for synthesizing more complex molecules.

- A reagent in various chemical reactions, demonstrating versatility in synthetic organic chemistry.

Biology

The compound is under investigation for its potential biological activities:

- Enzyme Interactions: Studies focus on how it interacts with specific enzymes, potentially modulating biochemical pathways.

- Receptor Binding: Research is ongoing to understand its effects on various receptors, which could lead to new therapeutic targets.

Medicine

In medicinal research, this compound shows promise for:

- Drug Development: Its unique structure may lead to the creation of novel pharmaceuticals targeting specific diseases.

- Therapeutic Applications: Exploring its efficacy in treating conditions influenced by its biological activity.

Industrial Applications

The compound is also utilized in industrial settings:

- Specialty Chemicals Production: It plays a role in manufacturing various specialty chemicals and materials due to its reactivity and functional groups.

Case Studies

-

Biological Activity Investigation:

- Researchers conducted studies to evaluate the interaction of this compound with specific enzymes. Results indicated potential modulation of enzyme activity, suggesting further exploration for therapeutic uses.

-

Synthetic Route Optimization:

- A case study focused on optimizing the synthesis process for higher yields and purity. This involved adjusting reaction conditions such as temperature and catalysts, demonstrating the compound's feasibility for large-scale production.

-

Therapeutic Potential Assessment:

- A collaborative study assessed the compound's effects on various biological targets, leading to insights into its mechanism of action and potential as a drug candidate for specific diseases.

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Research Implications

For instance:

- O-Benzyloxime: Potential applications in drug discovery for targets requiring aromatic interactions.

- O-(tert-butyl)oxime : Suitable for studies prioritizing stability and ease of synthesis.

- Fluorinated Oximes (): Useful in optimizing pharmacokinetic profiles via halogen bonds .

Biological Activity

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime (CAS Number: 860784-52-7) is an organic compound characterized by a unique structure that incorporates cyclopropyl and pyridinyl groups. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C14H18N2O, with a molecular weight of 230.31 g/mol. The compound's structure includes an oxime functional group, which is known to enhance biological activity in various chemical contexts.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 860784-52-7 |

| Purity | >90% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The oxime moiety is particularly significant in enhancing the compound's binding affinity to target proteins.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Anticancer Activity : Studies have shown that compounds with oxime functionalities exhibit significant anticancer properties. For instance, related compounds have demonstrated strong inhibitory effects against various cancer cell lines, suggesting that this compound may possess similar properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. For example, studies indicate that oxime derivatives can effectively inhibit DRAK1 and DRAK2 kinases, which are implicated in tumor growth and survival .

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer drug candidates .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

- Case Study 1 : A study on a similar oxime derivative showed an IC50 value of 7.89 nM against FLT3 kinase activity in vitro, highlighting the potential for this compound to exhibit potent kinase inhibition .

- Case Study 2 : Research demonstrated that related compounds significantly downregulated cyclin D1 and MMP9 expression in treated cells, indicating potential pathways through which this compound may exert its effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Cyclopropyl(6-cyclopropyl-3-pyridinyl)oxime | 14 | Moderate inhibition of DRAK1 |

| Cyclopropyl(3-pyridinyl)methanone O-ethyloxime | 24 | Weak cytotoxicity against cancer cells |

| This compound | TBD | Potentially high anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of cyclopropane-containing compounds often involves cyclopropanation via transition-metal catalysis or [2+1] cycloaddition strategies. For the pyridinyl moiety, cross-coupling reactions (e.g., Suzuki-Miyaura) are effective . For oxime formation, condensation of ketones with hydroxylamine derivatives under acidic or basic conditions is standard. Yield optimization requires precise control of stoichiometry, temperature, and catalysts (e.g., Pd(PPh3)4 for coupling reactions) . Purification via column chromatography or recrystallization (using solvents like CHCl3) is critical to isolate high-purity products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying cyclopropane ring geometry and oxime configuration. For example, ¹H-NMR can detect deshielded protons adjacent to the cyclopropyl group (δ ~1.0–2.5 ppm) . ¹³C-NMR confirms carbonyl (C=O) and oxime (C=N-O) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry, as demonstrated in cyclopropane derivatives with similar complexity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Cyclopropane rings are strain-prone and sensitive to light/heat. Storage at –20°C under inert gas (N2/Ar) in amber vials is recommended. Oxime groups may hydrolyze under acidic conditions; thus, neutral pH buffers should be used in solution-based studies . Stability assays (e.g., HPLC monitoring over 30 days) can identify degradation products .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties, and what structural modifications could enhance metabolic stability?

- Methodological Answer : Cyclopropyl groups enhance metabolic stability by restricting conformational flexibility and shielding reactive sites from cytochrome P450 enzymes . To optimize stability, introduce electron-withdrawing substituents (e.g., -CF3) on the pyridine ring to reduce oxidation susceptibility. In vitro assays (e.g., liver microsome stability tests) paired with molecular dynamics simulations can predict metabolic pathways .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : For kinase or enzyme inhibition studies, use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with recombinant enzymes like p38 MAP kinase . Dose-response curves (IC50 determination) and competitive binding studies (e.g., SPR or ITC) quantify affinity. Cell-based assays (e.g., cytokine suppression in macrophages) validate functional activity .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation experiments are required?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins (e.g., NS3/NS4A protease or HMGCR). Focus on cyclopropane-induced steric effects and oxime hydrogen bonding. Validate predictions with mutagenesis (e.g., Ala-scanning) and X-ray co-crystallography .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Perform pharmacokinetic profiling (plasma t½, Cmax) and tissue distribution studies (radiolabeled compounds). Adjust formulations (e.g., liposomal encapsulation) to improve blood-brain barrier penetration if needed . Use transgenic animal models to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.